![molecular formula C24H26ClN3O2S B4585530 5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)
5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
Overview
Description
The compound "5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one" belongs to a class of chemicals that incorporate elements such as a thiazolone core, benzylidene moiety, and a piperazine ring. These components are commonly found in molecules of interest due to their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where key functional groups are combined using specific reagents under controlled conditions. For example, compounds with thiazolone rings are typically synthesized through the condensation of appropriate thioamides and chloroacetic acid derivatives, followed by cyclization (Shanmugapriya et al., 2022).
Scientific Research Applications
Antioxidant Activities
One notable application of compounds structurally related to 5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is as antioxidants. A study investigated thiazolidinone derivatives for their efficacy as antioxidants, specifically monitoring their impact on the total acid number and viscosity of local base stock oils. The research found that these compounds exhibited varying degrees of antioxidant activity, which aligned with quantum chemical calculations, indicating their potential for enhancing the oxidative stability of oils (Mohammed et al., 2019).
Antimicrobial Activities
Another area of application involves antimicrobial activities. Novel triazole derivatives, including structural analogs of the compound , were synthesized and assessed for their effectiveness against various microorganisms. Some of these compounds demonstrated good to moderate antimicrobial activities, suggesting their potential use in combating microbial infections (Bektaş et al., 2010).
Molecular Docking Studies
Molecular docking studies have also been conducted on related compounds to understand their interactions with biological targets. For instance, spectroscopic identification, structural features, and molecular docking studies were carried out on a closely related compound to evaluate its potential as an inhibitor against Pim-1 kinase, a protein associated with cancer. These studies provide insights into the compound's binding efficiency and specificity, suggesting its potential application in cancer therapy (Shanmugapriya et al., 2022).
Anti-Proliferative Activities
Additionally, the anti-proliferative effects of thiazolidinone and oxadiazole derivatives have been explored, indicating that some compounds possess considerable activity against various cancer cell lines. This highlights the potential of these compounds, including those similar to 5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one, in the development of new anticancer agents (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-15-30-21-10-5-4-7-18(21)16-22-23(29)26-24(31-22)28-13-11-27(12-14-28)20-9-6-8-19(25)17-20/h4-10,16-17H,2-3,11-15H2,1H3/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSPGHJHDXCYNL-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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